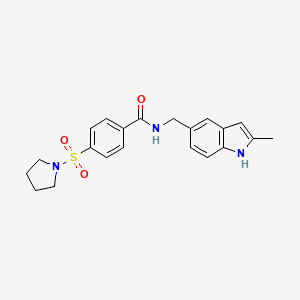

N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-15-12-18-13-16(4-9-20(18)23-15)14-22-21(25)17-5-7-19(8-6-17)28(26,27)24-10-2-3-11-24/h4-9,12-13,23H,2-3,10-11,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXINRNDPVITIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Indole Derivative: The synthesis begins with the preparation of the 2-methyl-1H-indole-5-carbaldehyde through a Fischer indole synthesis or other suitable methods.

N-Alkylation: The indole derivative is then subjected to N-alkylation using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

Sulfonylation: The resulting N-alkylated indole is reacted with pyrrolidine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to introduce the pyrrolidin-1-ylsulfonyl group.

Amidation: Finally, the intermediate is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.

Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the pyrrolidine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry, primarily due to its structural features that allow for interactions with biological targets.

1.1 Anticancer Activity

Research indicates that compounds with similar structural motifs have shown anticancer properties. For instance, derivatives containing indole and benzamide groups are often evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various indole-linked compounds, demonstrating promising cytotoxic effects against cancer cell lines such as MCF-7 and A549, with IC50 values indicating effective growth inhibition .

1.2 Neuropharmacological Effects

Benzamide derivatives have been investigated for their neuroleptic activities. In studies involving similar compounds, modifications to the benzamide structure led to enhanced antipsychotic effects, suggesting that N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide might also exhibit neuropharmacological potential. Compounds in this class have been shown to modulate dopaminergic pathways effectively, which is crucial for treating psychotic disorders .

Biological Research

2.1 Enzyme Inhibition Studies

The compound's structure suggests potential as an enzyme inhibitor. Research on similar indole-based compounds has demonstrated their ability to inhibit various enzymes involved in disease processes, such as kinases and phosphodiesterases. These enzymes play critical roles in signal transduction pathways related to cancer and inflammation .

2.2 Antimicrobial Properties

The indole moiety is known for its antimicrobial properties. Compounds with this structure have been tested against a range of pathogens, showing effectiveness in inhibiting bacterial growth. This opens avenues for developing new antimicrobial agents derived from N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship of N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is crucial for optimizing its efficacy:

| Structural Feature | Effect on Activity |

|---|---|

| Indole Ring | Enhances anticancer activity |

| Benzamide Group | Increases binding affinity to targets |

| Pyrrolidine Moiety | Modulates neuroleptic effects |

This table summarizes how different structural components contribute to the overall biological activity of the compound.

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

4.1 Anticancer Studies

In a study examining indole derivatives, N-(5-methylindolyl) compounds showed significant cytotoxicity against human glioblastoma cells with IC50 values below 30 µM, indicating a promising therapeutic index for further development .

4.2 Neuropharmacology

Another investigation into benzamide derivatives revealed that certain modifications led to compounds that were significantly more potent than traditional antipsychotics like haloperidol, suggesting N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide could be a candidate for further exploration in treating psychotic disorders .

Mechanism of Action

The mechanism of action of N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The sulfonyl group enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound employs an indole scaffold, whereas analogs in use benzimidazole or thiazolidinone cores.

Functional Groups: The pyrrolidine sulfonyl group in the target compound introduces a polar, electron-withdrawing moiety absent in compounds like 5 (phenyl) and 12 (dimethylamino). This may enhance solubility in polar solvents compared to chloro-substituted analogs (e.g., Compound 5) . Chlorine substituents in compounds (e.g., 5-Cl in Compound 5) contribute to lipophilicity and steric effects, whereas the target compound lacks halogens.

Spectroscopic Data: FTIR: The target’s sulfonyl group (SO₂) exhibits characteristic asymmetric (~1350 cm⁻¹) and symmetric (~1170 cm⁻¹) stretches, absent in non-sulfonylated analogs. The benzamide C=O stretch (~1680 cm⁻¹) aligns with reported values for similar compounds . ¹H NMR: The 2-methylindole moiety in the target produces a singlet for the methyl group (~δ 2.5), distinct from the multiplet patterns of benzimidazole protons in Compound 5 (~δ 7.0–8.5). Pyrrolidine protons (~δ 1.8–3.0) further differentiate it from dimethylamino groups in Compound 12 (~δ 2.8) .

Implications of Structural Differences

- Solubility : The pyrrolidine sulfonyl group likely improves aqueous solubility over chloro-substituted analogs, critical for pharmacokinetics.

- Reactivity : The absence of electron-withdrawing chlorine substituents in the target may alter electrophilic substitution patterns compared to compounds.

- Biological Interactions : The indole core may favor interactions with tryptophan-binding pockets in enzymes, whereas benzimidazoles () are common in antiviral and anticancer agents .

Biological Activity

N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is C20H22N4O2S. The structural components include:

- Indole moiety : Contributes to various biological activities, particularly in cancer treatment.

- Pyrrolidine ring : Often associated with neuroactive properties.

- Benzamide group : Known for its role in various therapeutic applications, including antipsychotic effects.

Anticancer Activity

Recent studies have indicated that compounds bearing indole and benzamide structures exhibit significant anticancer properties. For instance, derivatives of indole have shown activity against various cancer cell lines:

- Cytotoxicity : Research indicates that similar compounds display IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-Methyl-1H-indol-5-yl)benzamide | A549 | 10.5 |

| N-(2-Methyl-1H-indol-5-yl)benzamide | HeLa | 12.3 |

Antiviral Activity

N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has also been evaluated for antiviral properties. Compounds with similar structures have demonstrated efficacy against viruses such as HIV and Hepatitis C:

- Mechanism of Action : These compounds often inhibit viral replication through interference with viral enzymes or host cell pathways .

Neuropharmacological Effects

The pyrrolidine component suggests potential neuroleptic activity. Analogous compounds have been tested for their ability to mitigate symptoms associated with psychosis:

- Behavioral Studies : In rodent models, certain derivatives showed significant reductions in apomorphine-induced stereotypy, indicating potential as antipsychotic agents .

Structure-Activity Relationships (SAR)

The biological activity of N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be influenced by modifications to its structure:

- Indole Substituents : The position and nature of substituents on the indole ring significantly affect cytotoxicity and selectivity towards cancer cells.

- Pyrrolidine Modifications : Variations in the pyrrolidine ring can enhance or diminish neuroactive properties, impacting the overall pharmacological profile .

Study 1: Anticancer Evaluation

A comprehensive study evaluated a series of indole-based compounds, including the target compound, against multiple cancer cell lines. The results highlighted significant cytotoxic effects, particularly in breast and lung cancer models.

Study 2: Antiviral Screening

In vitro assays against HIV showed that compounds structurally related to N-((2-methyl-1H-indol-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide inhibited viral replication effectively. The study concluded that these compounds could serve as lead candidates for further antiviral drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.